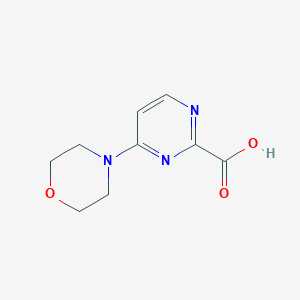

4-Morpholinopyrimidine-2-carboxylic acid

Vue d'ensemble

Description

4-Morpholinopyrimidine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H11N3O3 It features a pyrimidine ring substituted with a morpholine group at the 4-position and a carboxylic acid group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinopyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-morpholinylamine with a suitable pyrimidine derivative, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on large-scale production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Morpholinopyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophilic reagents under basic or acidic conditions.

Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, 4-Morpholinopyrimidine-2-carboxylic acid serves as a versatile building block for the development of more complex molecules. It can undergo various chemical reactions, including:

- Oxidation : Using agents like potassium permanganate to convert functional groups.

- Reduction : Employing hydrogen gas with palladium catalysts.

- Substitution : Facilitating nucleophilic reactions under basic or acidic conditions.

The compound has shown promise in biological research, particularly as an inhibitor of enzymes involved in lipid metabolism. It has been studied for its inhibitory effects on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). In vitro studies indicate significant inhibitory activity, with IC50 values around 72 nM for certain derivatives .

| Compound | Target Enzyme | IC50 (nM) | Notes |

|---|---|---|---|

| Compound A | NAPE-PLD | 72 | Significant inhibition observed |

| Compound B | NAPE-PLD | 7.14 | Enhanced potency with structural modification |

| Compound C | NAPE-PLD | 20 | Moderate activity |

Medicinal Applications

The therapeutic potential of this compound is being explored in several areas:

- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Anticancer Activity : Various derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Case Study: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of several derivatives against different cancer cell lines. The results indicated that modifications to the morpholine group could significantly enhance anticancer activity.

Industrial Applications

In industry, this compound is utilized in developing new materials with specific properties. Its unique structure allows it to be incorporated into polymers and other materials aimed at improving performance characteristics in various applications.

Mécanisme D'action

The mechanism of action of 4-Morpholinopyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

4-Morpholinopyrimidine: Lacks the carboxylic acid group.

2-Pyrimidinecarboxylic acid: Lacks the morpholine group.

4-Morpholinopyrimidine-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

Uniqueness: 4-Morpholinopyrimidine-2-carboxylic acid is unique due to the presence of both the morpholine and carboxylic acid groups, which confer specific chemical and biological properties that are not observed in its analogs .

Activité Biologique

4-Morpholinopyrimidine-2-carboxylic acid is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its cytotoxic effects against cancer cell lines. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a morpholine group and a carboxylic acid moiety. This unique structure is pivotal for its biological interactions, influencing both its solubility and binding affinity to target proteins.

The primary biological activity of this compound is attributed to its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators known as N-acylethanolamines (NAEs). Inhibiting NAPE-PLD can modulate various physiological processes, including emotional behavior and pain perception.

Inhibition Studies

In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of potency against NAPE-PLD. For instance, a related compound showed an IC50 value of approximately 72 nM, indicating significant inhibitory activity . The structure-activity relationship analysis revealed that modifications to the morpholine group could enhance inhibitory potency, with certain substitutions yielding up to a 10-fold increase in activity .

Cytotoxic Activity

Research has shown that this compound derivatives possess notable cytotoxic effects against various cancer cell lines. For example, a study reported high cytotoxicity against the COLO201 human colorectal adenocarcinoma cell line, with IC50 values indicating effective growth inhibition .

Cell Cycle Analysis

Cell cycle analysis using flow cytometry revealed that certain derivatives induce cell cycle arrest in the G2/M phase, leading to increased apoptosis in sensitive cell lines like MDA-MB-231 and COLO201 . This suggests that these compounds may trigger intrinsic apoptotic pathways, making them potential candidates for further development in cancer therapeutics.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- NAPE-PLD Inhibition : A comprehensive SAR study identified key modifications that enhance the inhibitory effects on NAPE-PLD, suggesting potential for therapeutic applications in pain management and mood disorders .

- Cytotoxicity Against Cancer : Derivatives were tested against multiple cancer cell lines, showing significant cytotoxicity. For example, one derivative exhibited an IC50 value of 2.57 μM against MCF-7 breast carcinoma cells, indicating promising anticancer activity .

- Mechanistic Insights : Investigations into the mechanisms revealed that some derivatives can significantly alter gene expression related to apoptosis (e.g., p53 and Bcl-2 pathways), further supporting their role as potential anticancer agents .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

4-morpholin-4-ylpyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-9(14)8-10-2-1-7(11-8)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONMWBWQZPSPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.